(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. For example, the use of chiral catalysts in the Michael addition reactions can yield high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust chiral catalysts are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its chiral nature allows for selective binding to target sites, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar structural features but different stereochemistry.
(2R,3R)-Tartaric Acid: A diastereomer of (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid with distinct chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various applications .
Properties
IUPAC Name |
(2S,3S)-2-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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